Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a trifluoromethyl group (-CF3), and a carboxylate ester group (-COO-). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the trifluoromethyl group and the carboxylate ester group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, trifluoromethyl group, and carboxylate ester group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles. The carboxylate ester group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylate ester group could make it more polar .Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of organic synthesis has led to the development of novel thiopyrimidine derivatives with significant cytotoxic activity against various cancer cell lines (Stolarczyk et al., 2018). These compounds, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrate the importance of structural analysis and cytotoxic evaluation in drug development.
Catalytic and Synthetic Applications
In the realm of catalysis, studies have showcased the versatility of ethyl derivatives in facilitating cyclization reactions, leading to the synthesis of complex heterocyclic compounds (Remizov et al., 2019). Such reactions are fundamental in creating pharmacologically active molecules, highlighting the role of ethyl derivatives in medicinal chemistry.
Biological and Antioxidant Activities
The exploration of new thieno[2,3-d]pyrimidines has revealed compounds with inhibitory activities against various agricultural pests, offering potential applications in agrochemical research (Wang et al., 2010). Additionally, dihydropyridine analogs synthesized from ethyl derivatives have been found to possess potent antioxidant properties, suggesting their use in addressing oxidative stress-related diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Mechanistic Insights and Chemical Reactivity
Studies on the oxidation of ethyl-2-(methylthio) pyrimidine derivatives provide mechanistic insights into the reactivity of sulfur-containing compounds, with implications for synthetic chemistry and the design of oxidation-resistant materials (Padmini et al., 2016).
Molecular Docking and Drug Design
Research involving the synthesis of novel compounds and their evaluation through molecular docking studies highlights the application of ethyl derivatives in drug discovery, particularly in the search for new antiviral agents (Danel et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S4/c1-2-20-10(19)9-11(24-12(21)23-9)22-5-8-7(14)3-6(4-18-8)13(15,16)17/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLQQVDTBOEAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)S1)SCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate |
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